ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate
Overview
Description
Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is characterized by the presence of a formyl group attached to a pyrrole ring, which is further connected to a propanoate ester. Its molecular formula is C10H13NO3, and it has a molecular weight of 195.22 g/mol.
Mechanism of Action
Target of Action
Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that pyrrole compounds often interact with biological targets through hydrogen bonding and π-π stacking interactions .
Biochemical Pathways
Pyrrole compounds are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrole compounds are known to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Pyrrole derivatives are known to interact with various enzymes and proteins, influencing biochemical reactions
Cellular Effects
Pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate typically involves the reaction of 2-formylpyrrole with ethyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product . The reaction can be carried out at room temperature or under reflux conditions, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: Ethyl 3-(2-carboxy-1H-pyrrol-1-yl)propanoate
Reduction: Ethyl 3-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoate
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Ethyl 3-(2-formyl-1H-pyrrol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate: This compound has a chlorophenyl group instead of a simple ethyl group, which can alter its chemical reactivity and biological activity.
Methyl 4-[2-formyl-5-(ethoxymethyl)-1H-pyrrol-1-yl]butanoate: This compound has a longer carbon chain and an additional methoxy group, which can affect its solubility and interaction with biological targets.
2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: This compound has a carboxylic acid group instead of an ester, which can influence its acidity and reactivity in different chemical environments.
Properties
IUPAC Name |
ethyl 3-(2-formylpyrrol-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)5-7-11-6-3-4-9(11)8-12/h3-4,6,8H,2,5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJDVBNRYXLWRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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